molecular formula C13H15NO5S B145273 S-Benzyl-N-malonylcysteine CAS No. 134283-03-7

S-Benzyl-N-malonylcysteine

Cat. No. B145273
M. Wt: 297.33 g/mol
InChI Key: ULAXDBZXDGZCSO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Benzyl-N-malonylcysteine is a compound that has gained significant attention in the scientific community for its potential therapeutic applications. It is a derivative of cysteine, an amino acid that plays a crucial role in many biological processes. S-Benzyl-N-malonylcysteine has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. In

Mechanism Of Action

The mechanism of action of S-Benzyl-N-malonylcysteine is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. S-Benzyl-N-malonylcysteine also activates the Nrf2 pathway, which regulates the expression of antioxidant genes. In addition, the compound has been found to modulate the expression of various enzymes involved in the metabolism of neurotransmitters, such as dopamine and serotonin.

Biochemical And Physiological Effects

S-Benzyl-N-malonylcysteine exhibits various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and prevent oxidative damage to cells. The compound also inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory cytokines. In addition, S-Benzyl-N-malonylcysteine has been found to modulate the expression of various enzymes involved in the metabolism of neurotransmitters, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the advantages of S-Benzyl-N-malonylcysteine is its ability to exhibit multiple effects. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. Another advantage is its relatively low toxicity, which makes it suitable for use in cell and animal studies. However, one of the limitations of S-Benzyl-N-malonylcysteine is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of S-Benzyl-N-malonylcysteine. One area of research is the development of novel drug formulations that improve the solubility and bioavailability of the compound. Another area of research is the investigation of the compound's effects on other signaling pathways and biological processes. In addition, the potential therapeutic applications of S-Benzyl-N-malonylcysteine in the treatment of various diseases, including neurodegenerative disorders and inflammatory conditions, should be further explored. Overall, the study of S-Benzyl-N-malonylcysteine has the potential to lead to the development of novel therapeutics that can improve the health and well-being of individuals.
Conclusion
S-Benzyl-N-malonylcysteine is a promising compound that exhibits various biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the treatment of various diseases. The synthesis method has been optimized to ensure high yield and purity of the compound. The mechanism of action of S-Benzyl-N-malonylcysteine is not fully understood, but it is believed to modulate various signaling pathways. The compound has advantages and limitations for lab experiments, and there are several future directions for research. Overall, the study of S-Benzyl-N-malonylcysteine has the potential to lead to the development of novel therapeutics that can improve human health.

Synthesis Methods

The synthesis of S-Benzyl-N-malonylcysteine involves the reaction between N-benzylmaleimide and L-cysteine in the presence of a base. The reaction yields S-Benzyl-N-malonylcysteine as a white crystalline solid. The purity of the compound can be improved through recrystallization. The synthesis method has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

S-Benzyl-N-malonylcysteine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. It also has the ability to scavenge free radicals and prevent oxidative damage to cells. In addition, S-Benzyl-N-malonylcysteine has been found to protect neurons from damage caused by oxidative stress and inflammation. These properties make it a promising candidate for the treatment of various diseases, including neurodegenerative disorders and inflammatory conditions.

properties

CAS RN

134283-03-7

Product Name

S-Benzyl-N-malonylcysteine

Molecular Formula

C13H15NO5S

Molecular Weight

297.33 g/mol

IUPAC Name

(2R)-3-benzylsulfanyl-2-[(2-carboxyacetyl)amino]propanoic acid

InChI

InChI=1S/C13H15NO5S/c15-11(6-12(16)17)14-10(13(18)19)8-20-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17)(H,18,19)/t10-/m0/s1

InChI Key

ULAXDBZXDGZCSO-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)CC(=O)O

SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)CC(=O)O

Other CAS RN

134283-03-7

synonyms

S-benzyl-N-malonyl-(L)-cysteine
S-benzyl-N-malonylcysteine
S-BMC

Origin of Product

United States

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